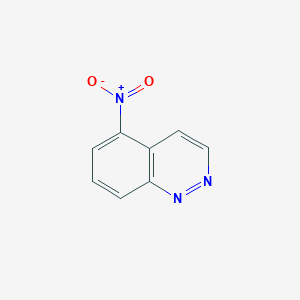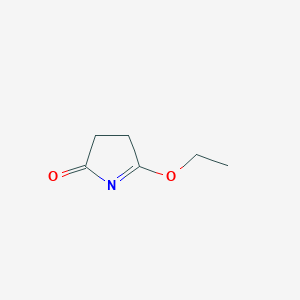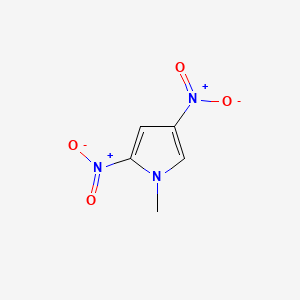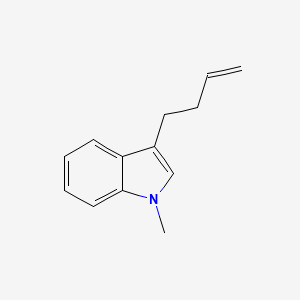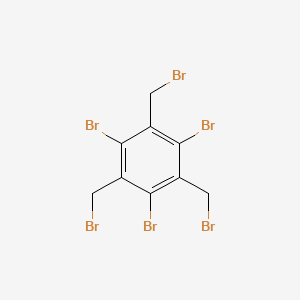
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene
描述
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene is a multi-halogenated benzene compound with the chemical formula C9H6Br6. It is characterized by its three bromomethyl groups attached to the benzene ring at the 2, 4, and 6 positions, and three bromine atoms at the 1, 3, and 5 positions. This compound is a colorless crystalline solid that is soluble in organic solvents but insoluble in water. It decomposes at high temperatures, releasing hazardous gases .
准备方法
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene can be synthesized through a bromination reaction on a benzene ring that has ortho-active groups. The synthetic route involves the bromination of benzene derivatives under controlled conditions to introduce bromine atoms at specific positions on the ring. The reaction conditions typically include the use of bromine or bromine-containing reagents and a catalyst to facilitate the substitution reactions [2][2].
Industrial production methods for this compound involve large-scale bromination processes where the reaction parameters such as temperature, pressure, and concentration of reagents are optimized to achieve high yields and purity. The process also includes purification steps to remove any by-products and unreacted starting materials[2][2].
化学反应分析
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives. 2
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or aldehydes[2][2].
科学研究应用
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene has a wide range of applications in scientific research, including:
作用机制
The mechanism by which 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene exerts its effects involves the interaction of its bromine atoms with molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, where they act as electrophiles and react with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures .
The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used. For example, in biological systems, the bromine atoms may interact with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function .
相似化合物的比较
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: This compound has three bromomethyl groups and three methyl groups attached to the benzene ring.
1,3,5-Tris(bromomethyl)benzene: This compound lacks the additional bromine atoms at the 1, 3, and 5 positions, making it less reactive in certain substitution reactions.
2,4,6-Tribromobenzene-1,3,5-tricarboxaldehyde: This compound has aldehyde groups instead of bromomethyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its high bromine content and the specific arrangement of bromine atoms and bromomethyl groups, which confer distinct reactivity and versatility in various chemical reactions .
属性
IUPAC Name |
1,3,5-tribromo-2,4,6-tris(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAWPXINCIZGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)CBr)Br)CBr)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591049 | |
| Record name | 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29165-34-2 | |
| Record name | 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


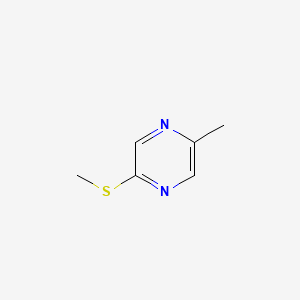
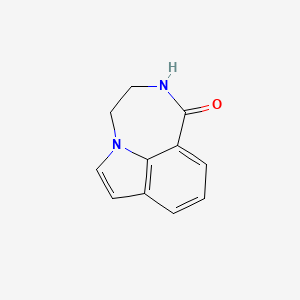
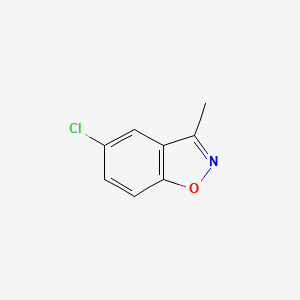
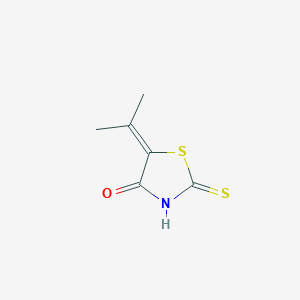
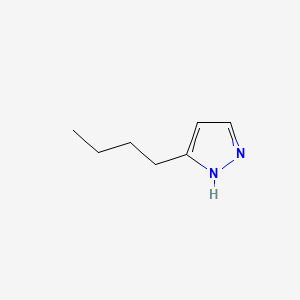
![5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3350627.png)
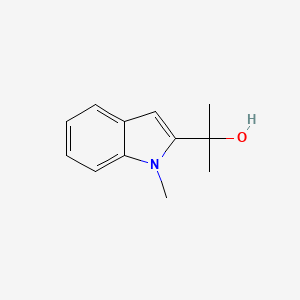
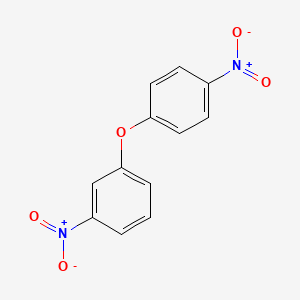
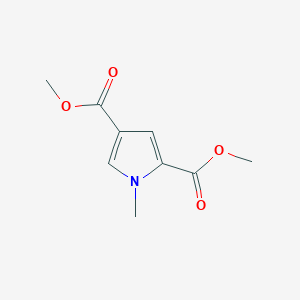
![methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B3350663.png)
